5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-3-4-11(16-9)12(15)13-10-5-7-14(2)8-6-10/h3-4,10H,5-8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGHNJZBKPXKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with 1-methylpiperidin-4-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Halogens (e.g., bromine) or nitro groups can be introduced using appropriate electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their biological or synthetic relevance:
Mechanistic Insights
- EthA Activation: Compounds like 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide require activation by the monooxygenase EthA in M. tuberculosis to generate active metabolites that inhibit PyrG. This mechanism is likely shared among EthA-activated thiophenecarboxamides, though the specific metabolite and potency depend on the substituent .
- PyrG Inhibition : PyrG (CTP synthetase) is a critical target for nucleotide biosynthesis. The 4-nitrophenyl analogue’s active metabolite directly binds PyrG, causing metabolic disruption, while the piperidine-containing compound’s activity remains uncharacterized but may follow a similar pathway .
Physicochemical and Pharmacokinetic Properties
- Solubility : Piperidine derivatives may improve aqueous solubility over nitroaryl groups due to increased basicity.
- Metabolic Stability : Bulky substituents (e.g., spiroheterocycles in ) may reduce metabolic degradation, enhancing bioavailability .
Biological Activity
5-Methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H20N2OS
- Molecular Weight : 252.38 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through their interaction with specific biological targets:
- Anticoagulant Activity : Some derivatives of thiophene carboxamides have been studied for their ability to inhibit factor Xa, an essential enzyme in the coagulation cascade. This suggests potential applications in developing anticoagulant therapies for thromboembolic diseases .
- Cytotoxicity and Antitumor Effects : Compounds with similar structures have demonstrated low cytotoxicity while exhibiting potent activity against cancer cell lines. For example, certain derivatives were effective in reducing glioma cell viability through multiple mechanisms, including the activation of apoptotic pathways .
- Neuroprotective Properties : There is emerging evidence that thiophene derivatives may offer neuroprotective effects. In vitro studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, which is crucial in neurodegenerative diseases .
1. Anticoagulant Studies
A study investigating the anticoagulant properties of thiophene derivatives found that modifications to the piperidine ring significantly enhanced factor Xa inhibition. The study highlighted the importance of structural optimization for improving efficacy and bioavailability .
2. Antitumor Activity
In a separate investigation, a series of thiophene carboxamides were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that compounds with specific substituents on the thiophene ring exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as anticancer agents .
3. Neuroprotective Effects
Research into the neuroprotective effects of thiophene derivatives demonstrated that they could mitigate the cytotoxic effects of amyloid-beta (Aβ) peptides in astrocytes. The compounds reduced levels of pro-inflammatory cytokines and improved cell viability in models of Alzheimer's disease .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a substituted piperidine amine. Critical steps include:
- Activation of the carboxylic acid using reagents like thionyl chloride or carbodiimides to form an acyl chloride or active ester intermediate .
- Amide bond formation via nucleophilic substitution under inert atmospheres, with solvents such as acetonitrile or DMF .
- Optimization of temperature (e.g., reflux at 80–100°C), stoichiometry (1:1.2 molar ratio of acid to amine), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key data should be prioritized?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry of the thiophene ring and piperidine substitution. Look for characteristic shifts: thiophene protons at δ 6.8–7.5 ppm, piperidine N-methyl at δ 2.2–2.5 ppm .
- IR Spectroscopy : Validate amide bond formation (C=O stretch ~1650 cm⁻¹) and absence of residual carboxylic acid (O-H stretch ~2500 cm⁻¹) .
- Mass Spectrometry : Ensure molecular ion ([M+H]⁺) matches the theoretical mass (C₁₃H₁₉N₂O₂S: 291.12 g/mol) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
- Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with receptors like serotonin or dopamine transporters .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodology :
- Piperidine Modifications : Introduce substituents (e.g., fluorine at C3) to improve metabolic stability. Compare logP values (e.g., from 2.1 to 1.8) to assess lipophilicity .
- Thiophene Ring Functionalization : Replace the methyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance electrophilic reactivity. Use DFT calculations to predict electronic effects .
- Bioisosteric Replacement : Substitute the piperidine with a morpholine ring and evaluate changes in IC₅₀ values (e.g., from 15 nM to 45 nM) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify transient binding pockets missed in static docking models .
- Metabolite Profiling : Use LC-MS to detect off-target metabolites (e.g., N-oxide formation) that may reduce efficacy .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed conformers .
Q. How can reaction engineering principles improve yield in scaled-up synthesis?
- Methodology :
- Continuous Flow Reactors : Optimize residence time (e.g., 30 min) and temperature gradients to minimize side reactions (e.g., hydrolysis of the amide bond) .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust reagent feed rates dynamically .
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., solvent polarity, catalyst loading) affecting purity (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
